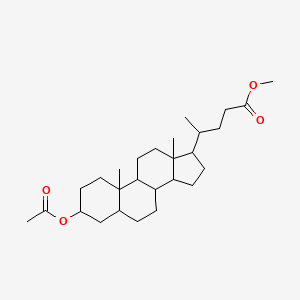

Methyl acetyl-isolithocholate

Description

Methyl acetyl-isolithocholate (CAS 1255-51-2) is a bile acid derivative with the chemical name Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester (3α,5β configuration). It is a methylated and acetylated form of lithocholic acid, a secondary bile acid. Key physicochemical properties derived from computational methods (Joback, Crippen, and McGowan) and NIST databases include:

- Molecular weight: 362.730 g/mol .

- Thermodynamic properties: Gibbs free energy change (ΔfG°): 74.81 kJ/mol Enthalpy change (ΔfH°gas): -1,026.86 kJ/mol LogP (log10 octanol/water partition coefficient): 5.68 Water solubility (log10WS): -5.65 Critical temperature (Tc): 1,232.41 K Critical pressure (Pc): 4.67 atm .

These properties suggest high lipid solubility and low volatility, typical of steroidal bile acid derivatives.

Properties

CAS No. |

56085-36-0 |

|---|---|

Molecular Formula |

C27H44O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |

InChI |

InChI=1S/C27H44O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h17,19-24H,6-16H2,1-5H3 |

InChI Key |

DVIUCIPCTDVQAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl acetyl-isolithocholate typically involves the esterification of lithocholic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl acetyl-isolithocholate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into more reduced forms of lithocholic acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Methyl acetyl-isolithocholate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions

Biology: This compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of liver diseases and certain types of cancer

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds

Mechanism of Action

The mechanism of action of methyl acetyl-isolithocholate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues: Bile Acid Derivatives

Methyl acetyl-isolithocholate belongs to a class of modified bile acids. Comparisons with other bile acid esters highlight distinct functional group modifications:

Key Findings :

- The acetyloxy group in this compound increases its polarity slightly compared to non-acetylated lithocholic acid methyl ester, reducing logP by ~0.5 units .

- Dehydroabietic acid methyl ester (CAS 12 from ), a diterpene resin acid ester, exhibits higher hydrophobicity (logP ~6.1) due to its aromatic structure, making it less soluble in aqueous systems than bile acid derivatives .

Functional Analogues: Methyl Esters of Bioactive Molecules

Methyl esters are common in pharmaceuticals and natural products. A comparison with methyl shikimate () and methyl acetate () reveals functional diversity:

Key Findings :

Key Findings :

- This compound’s steroidal structure likely confers lower reactivity compared to small, electrophilic esters like methyl isothiocyanate, which require stringent safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.